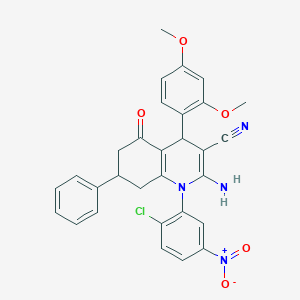
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, nitro, chloro, and amino functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Functional Group Introduction:
Final Assembly: The final compound is assembled by coupling the quinoline core with the appropriate aromatic rings and functional groups through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Corresponding oxides of the amino and phenyl groups
Reduction: Amino derivatives of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro and amino groups play a crucial role in these interactions, facilitating binding to the target molecules and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but lacks the phenyl group at the 7-position.
2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-METHYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: Similar structure but has a methyl group instead of a phenyl group at the 7-position.
Uniqueness
The presence of the phenyl group at the 7-position in 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE distinguishes it from other similar compounds. This structural feature may contribute to its unique biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C30H25ClN4O5 |
|---|---|
Molecular Weight |
557g/mol |
IUPAC Name |
2-amino-1-(2-chloro-5-nitrophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H25ClN4O5/c1-39-20-9-10-21(27(15-20)40-2)28-22(16-32)30(33)34(24-14-19(35(37)38)8-11-23(24)31)25-12-18(13-26(36)29(25)28)17-6-4-3-5-7-17/h3-11,14-15,18,28H,12-13,33H2,1-2H3 |
InChI Key |
OLBYAZHIHOFXNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















